N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a furan ring, a pyridine ring, and a triazatricyclo framework
Properties
CAS No. |
371144-13-7 |
|---|---|
Molecular Formula |
C23H18N6O3 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H18N6O3/c24-20-17(22(30)26-13-16-6-4-10-32-16)11-18-21(29(20)14-15-5-3-8-25-12-15)27-19-7-1-2-9-28(19)23(18)31/h1-12,24H,13-14H2,(H,26,30) |
InChI Key |
RWBPQACMMXFUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CO5)C(=O)N2C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the furan and pyridine intermediates, followed by their coupling with the triazatricyclo framework. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan, pyridine, or triazatricyclo moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules. In biology, it is investigated for its potential as a bioactive molecule with applications in drug discovery and development. In medicine, it is explored for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is considered for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of structural features. Similar compounds may include other triazatricyclo derivatives or molecules containing furan and pyridine rings. the specific arrangement and functional groups present in this compound confer distinct properties and reactivity, making it a valuable subject of study in various fields.
Biological Activity
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, including enzyme inhibition and receptor modulation, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a tricyclic structure characterized by multiple functional groups:
- Furan moiety : Known for its reactivity and biological significance.
- Pyridine ring : Often involved in interactions with biological targets.
- Imino and oxo groups : Contributing to the compound's chemical reactivity.
The molecular formula is , with a molecular weight of 363.4 g/mol.
Enzyme Inhibition
Research indicates that N-(furan-2-ylmethyl)-6-imino exhibits potential as an enzyme inhibitor. The compound's ability to modulate enzyme activity suggests it may interact with specific molecular targets, influencing various biochemical pathways.
Case Study: PI3K Inhibition
A related study on furan derivatives demonstrated their effectiveness as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in inflammatory and autoimmune diseases. The presence of a furan moiety was crucial for binding affinity and selectivity towards PI3Kγ .
Receptor Modulation
The compound may also interact with various receptors, potentially altering cellular signaling pathways. Molecular docking studies have suggested that it can bind effectively to target receptors, leading to changes in downstream signaling cascades.
The mechanism of action likely involves:
- Binding to Enzymes/Receptors : The structural features allow for effective binding to active sites.
- Alteration of Biochemical Pathways : By inhibiting specific enzymes or modulating receptor activity, the compound can influence metabolic processes associated with diseases such as cancer and infections.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-(furan-2-ylmethyl)-6-imino. Below is a comparison highlighting their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8] | Contains oxolan moiety | Different ring structure |
| 6-imino-N-propan-2-yloxypropyl | Substituted at nitrogen | Variations in side chains |
| N-cyclohexyl derivatives | Cyclohexyl substituent | Altered steric properties |
These compounds differ primarily in their substituents but share the triazatricyclo core that influences their biological activities.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- In vitro Assays : Various assays have been employed to assess the inhibitory effects on specific enzymes.
- Molecular Docking Simulations : These simulations provide insights into the binding affinities and interactions between the compound and its targets.
For example, a derivative exhibited an IC50 value indicating potent inhibition against specific enzymes involved in disease pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
